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Introduction

Butyl nonanoate (also known as butyl pelargonate) is an ester recognized for its characteristic
fruity and floral aroma, with nuances of orange, apricot, and rose.[1][2] This profile makes it a
valuable ingredient in the flavor and fragrance industry. Chemically, it is the ester formed from
the condensation of nonanoic acid and butanol. Its application spans a wide range of consumer
products, including dairy products, confectionery, baked goods, and various beverages, as well
as in fine fragrances and personal care items.[1][2] This document provides detailed application
notes, experimental protocols for its synthesis and sensory evaluation, and an overview of the
olfactory signaling pathway involved in its perception.

Physicochemical Properties of Butyl Nonanoate

A comprehensive understanding of the physicochemical properties of butyl nonanoate is
essential for its effective application in flavor and fragrance formulations.
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Property Value Source
Molecular Formula C13H2602 [31141[5]
Molecular Weight 214.34 g/mol [3B1141[5]
CAS Number 50623-57-9 [3][5]16]
Appearance Colorless clear liquid (est.) [2]
Odor Floral, orange, apricot, rose [1][2]
Boiling Point 258.6 °C to 270.00 °C at 760 2102]
mmHg
Melting Point -38 °C [21[7]
Density 0.849 to 0.869 g/cm3 at 25 °C [1112]131[7]
Flash Point 109.44 °C t0 109.6 °C [1112][3]

Vapor Pressure

0.0214 mmHg at 25 °C

[2]

Refractive Index

142310 1.432 at 20 °C

[2](3]

Soluble in alcohol; Insoluble in

Solubility water (1.130 mg/L at 25 °C [2]
est.)
logP (o/w) 4.08030 to 5.371 (est.) [2][3]

Applications in Flavor and Fragrance

Butyl nonanoate is utilized as a flavor and fragrance agent in a variety of products.[2] Its

pleasant aroma contributes to the sensory profile of many consumer goods.

Recommended Usage Levels in Fragrance Concentrates:

Recommendation

Value

Source

Up to

6.0000 %

[2](8]
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Average and Maximum Usage Levels in Food Categories (mg/kg):

Food Category

Average Usage
(mglkg)

Maximum Usage
(mglkg)

Source

Dairy products 7.0 35.0 [2][8]
Fats and oils 5.0 25.0 [2][8]
Edible ices 10.0 50.0 [2][8]
Processed fruit 7.0 35.0 [2][8]
Confectionery 10.0 50.0 [2][8]
Bakery wares 10.0 50.0 [2][8]
Meat and meat

2.0 10.0 [2][8]
products
Fish and fish products 2.0 10.0 [2][8]
Salts, spices, soups,

5.0 25.0 [2][8]
sauces, etc.
Foodstuffs for
particular nutritional 10.0 50.0 [2][8]

uses

Experimental Protocols

Protocol 1: Synthesis of Butyl Nonanoate via Fischer

Esterification

This protocol describes the synthesis of butyl nonanoate from nonanoic acid and n-butanol

using an acid catalyst, a classic example of Fischer esterification.[9][10]

Materials:

¢ Nonanoic acid

e n-Butanol
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Concentrated sulfuric acid (H2S0Oa) or other acid catalyst
Saturated aqueous sodium bicarbonate (NaHCOs) solution
Brine (saturated aqueous sodium chloride)

Anhydrous sodium sulfate (NazSOa4) or magnesium sulfate (MgSOa)
Diethyl ether or other suitable extraction solvent
Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask, combine one molar equivalent of nonanoic acid
with a 2-3 molar excess of n-butanol. The excess alcohol helps to shift the equilibrium
towards the formation of the ester.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid
(approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating
mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to
a separatory funnel. Add an equal volume of water and shake. Separate the aqueous layer.
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize
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the acidic catalyst and any unreacted nonanoic acid. Be cautious as CO:z gas will be
evolved. Vent the separatory funnel frequently.

o Workup - Washing: Wash the organic layer with brine to remove any remaining water-soluble
impurities.

e Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium
sulfate.

e Solvent Removal and Purification: Filter to remove the drying agent. The excess n-butanol
and the ester product can be separated by fractional distillation. The lower-boiling n-butanol
will distill first, followed by the higher-boiling butyl nonanoate.

Logical Workflow for Fischer Esterification:

Nonanoic Acid +

n-Butanol }
Workup Purification

’—> REIDT | (Neutralization & Washing) Prying [~ (pistillation)

v

y

Butyl Nonanoate

H2S0a4 (catalyst)

Click to download full resolution via product page

Caption: Workflow for the synthesis of butyl nonanoate.

Protocol 2: Sensory Evaluation of Butyl Nonanoate

This protocol outlines a method for the sensory evaluation of butyl nonanoate using a trained
panel and Gas Chromatography-Olfactometry (GC-O).

Part A: Descriptive Sensory Panel
Materials:
» Purified butyl nonanoate sample

e Odorless solvent (e.g., diethyl phthalate or ethanol)
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e Smelling strips
 Individual, well-ventilated sensory booths
Procedure:

o Panel Selection and Training: Select a panel of 8-12 individuals trained in sensory analysis

of flavor and fragrance compounds.[11]

o Sample Preparation: Prepare a dilution of butyl nonanoate (e.g., 1% in the chosen solvent)
to avoid olfactory fatigue.[11]

e Evaluation:

[e]

Apply 1 mL of the diluted sample to a standard smelling strip.[11]
o Present the smelling strips to the panelists in a randomized order.

o Instruct panelists to sniff the strip and describe the odor characteristics at different time
intervals (e.g., immediately, after 5 minutes, and after 30 minutes) to evaluate the top,
middle, and base notes.[11]

o Panelists should rate the intensity of agreed-upon descriptors (e.g., fruity, floral, waxy) on
a numerical scale.

Part B: Gas Chromatography-Olfactometry (GC-O)
Materials:

o Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port
(GC-0).

e Diluted sample of butyl nonanoate.
Procedure:

« Injection: Inject the diluted sample into the GC.
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e Separation: The volatile compounds are separated based on their boiling points and polarity
in the GC column.

o Detection: The effluent from the column is split between the mass spectrometer for chemical
identification and the olfactometry port for sensory detection.

» Olfactory Analysis: A trained assessor sniffs the effluent at the olfactometry port and records
the retention time and a description of the odor of each eluting compound.[11] The intensity
of the odor can also be rated. This allows for the correlation of specific chemical compounds
with their perceived aroma.

Experimental Workflow for Sensory Evaluation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application of butyl nonanoate in flavor and fragrance
research.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595214#application-of-butyl-nonanoate-in-flavor-
and-fragrance-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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